molecular formula C11H13BrN2O3S B13925516 2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-

2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-

Cat. No.: B13925516
M. Wt: 333.20 g/mol
InChI Key: ISIURTHBSRVUKD-UHFFFAOYSA-N
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Description

2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in various drug formulations.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of both a piperazinone ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C11H13BrN2O3S/c1-8-6-9(2-3-10(8)12)18(16,17)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,13,15)

InChI Key

ISIURTHBSRVUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCNC(=O)C2)Br

Origin of Product

United States

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